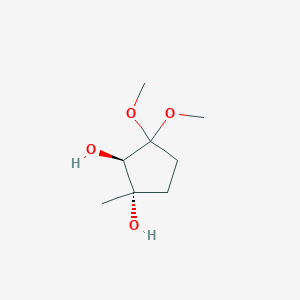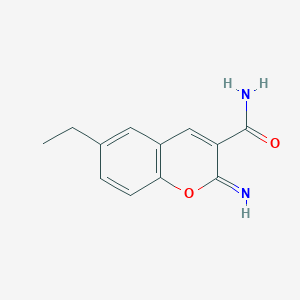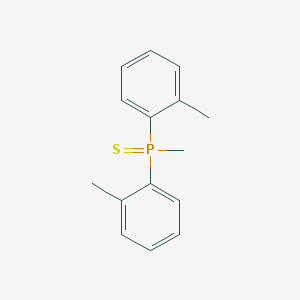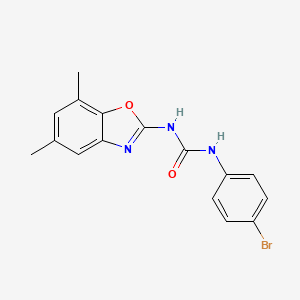![molecular formula C23H50ClNS B14204834 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride CAS No. 828933-64-8](/img/structure/B14204834.png)
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier and detergent.
Preparation Methods
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride typically involves the quaternization of tertiary amines. One common method includes the reaction of N,N-dimethyl-1-dodecanamine with an alkyl halide, such as octyl chloride, in the presence of a base. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often resulting in the exchange of the chloride ion with other anions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications like emulsification and detergency. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death, which underpins its antimicrobial activity.
Comparison with Similar Compounds
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Similar surfactant properties but with a longer hydrophobic tail.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium chloride: Often used as a phase transfer catalyst but lacks the long hydrophobic tail. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain emulsification and antimicrobial applications.
Properties
CAS No. |
828933-64-8 |
|---|---|
Molecular Formula |
C23H50ClNS |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
dodecyl-dimethyl-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H50NS.ClH/c1-5-7-9-11-13-14-15-16-17-19-21-24(3,4)23-25-22-20-18-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NSYQFIRXJYKFGO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CSCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)

![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)



![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)


![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)

